molecular formula C4H6BrF2NO B3175597 2-bromo-2,2-difluoro-N,N-dimethylacetamide CAS No. 95776-69-5

2-bromo-2,2-difluoro-N,N-dimethylacetamide

Cat. No. B3175597
Key on ui cas rn: 95776-69-5
M. Wt: 202 g/mol
InChI Key: BMQYXKWACJEHJZ-UHFFFAOYSA-N
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Patent
US09353070B2

Procedure details

To a solution of ethyl bromodifluoroacetate (370 g, 1.82 mol) in 1000 mL of THF was added a solution of Me2NH in THF (2.0 M, 1000 mL, 2.0 mol). A slightly exothermic reaction occurred. The solution was stirred at room temperature overnight. The solvent was then carefully removed by distillation and the residue purified by rectification. The product was obtained as a colorless liquid (343 g, >99% pure by GC, 1.7 mol, 93% yield).
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:9])([F:8])[C:3](OCC)=[O:4].[NH:10]([CH3:12])[CH3:11]>C1COCC1>[Br:1][C:2]([F:9])([F:8])[C:3]([N:10]([CH3:12])[CH3:11])=[O:4]

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
The solvent was then carefully removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue purified by rectification
CUSTOM
Type
CUSTOM
Details
The product was obtained as a colorless liquid (343 g, >99% pure by GC, 1.7 mol, 93% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC(C(=O)N(C)C)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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